2-Chloro-N-cyclohexylpropan-1-imine N-oxide
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Overview
Description
Preparation Methods
The synthesis of 2-Chloro-N-cyclohexylpropan-1-imine N-oxide typically involves the oxidation of the corresponding amine. One common method is the Cope Elimination, where a tertiary amine is treated with hydrogen peroxide and a base to form the N-oxide . The reaction conditions often include the use of a strong hydroxide base and temperatures around 160°C to induce the elimination reaction .
Chemical Reactions Analysis
2-Chloro-N-cyclohexylpropan-1-imine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to the corresponding amine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-N-cyclohexylpropan-1-imine N-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical studies to investigate the effects of amine oxides on biological systems.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclohexylpropan-1-imine N-oxide involves its role as an oxidizing agent. The N-oxide functional group can participate in redox reactions, influencing the molecular targets and pathways involved. The compound’s effects are mediated through its interactions with other molecules, leading to changes in their chemical structure and activity .
Comparison with Similar Compounds
2-Chloro-N-cyclohexylpropan-1-imine N-oxide can be compared with other amine oxides, such as:
N-Methylmorpholine N-oxide: Another commonly used amine oxide with similar oxidizing properties.
Trimethylamine N-oxide: Known for its role in biological systems and as an osmolyte.
Pyridine N-oxide: Used in organic synthesis and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
37898-42-3 |
---|---|
Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
2-chloro-N-cyclohexylpropan-1-imine oxide |
InChI |
InChI=1S/C9H16ClNO/c1-8(10)7-11(12)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |
InChI Key |
HTOPNYMGDPNMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=[N+](C1CCCCC1)[O-])Cl |
Origin of Product |
United States |
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